Orfamide B is a cyclic lipopeptide belonging to a family of compounds produced by the bacterium Pseudomonas fluorescens. It was first reported in 2007 as part of a broader investigation into cyclic lipopeptides, which are known for their biological activities, including antifungal properties and roles in biocontrol. Orfamide B is structurally similar to orfamide A, differing only by a single amino acid, and is thought to have similar biological functions. The compound exhibits poor solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Orfamide B is classified as a cyclic lipopeptide, specifically a member of the orfamide group, which includes other related compounds such as orfamide A and orfamide G. These compounds are synthesized by non-ribosomal peptide synthetases (NRPS) found in various strains of Pseudomonas, particularly those isolated from rhizosphere environments . The production of orfamides is often regulated by LuxR-type transcriptional regulators, which respond to cell density and environmental conditions .
The biosynthesis of orfamide B involves an operon consisting of three structural genes: ofaA, ofaB, and ofaC. These genes encode the non-ribosomal peptide synthetases responsible for assembling the peptide backbone of the lipopeptide. The synthesis process typically occurs during the late exponential growth phase of bacterial cultures .
The identification of orfamide B was achieved through genomic analysis and isotope-guided fractionation techniques. These methods allowed researchers to isolate metabolites produced by orphan gene clusters associated with NRPS . The synthesis pathway involves the activation of amino acids and fatty acids, followed by condensation reactions that lead to the formation of the cyclic structure.
The molecular formula for orfamide B is . This structure consists of a cyclic arrangement formed by an ester bond between the C-terminal carbonyl group and a hydroxyl side chain from one of the amino acids in the sequence .
Orfamide B's structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the arrangement of atoms within the molecule, confirming its cyclic nature and functional groups present .
Orfamide B participates in various biochemical interactions, particularly in its role as a biosurfactant. It can disrupt cellular membranes of target organisms, leading to cell lysis. This property is particularly beneficial in agricultural applications where it acts against fungal pathogens such as Rhizoctonia solani and oomycete zoospores .
The mechanism by which orfamide B exerts its effects involves altering membrane permeability and disrupting calcium homeostasis in target cells. This disruption can trigger cellular responses that lead to cell death or impaired growth .
Orfamide B's mechanism primarily involves its interaction with cellular membranes. It is believed to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis. The compound has been shown to trigger calcium ion release within cells, which can further disrupt cellular signaling pathways and contribute to its antifungal activity .
Relevant analyses using NMR and MS have confirmed these properties, providing insights into how they relate to its function as a biosurfactant .
Orfamide B has significant potential in scientific research and agricultural applications. Its primary uses include:
The compound's ability to enhance plant resistance against pathogens makes it a valuable candidate for sustainable agricultural practices .
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